(S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide (S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13320046
InChI: InChI=1S/C17H17N3O/c18-15(17(21)20-13-6-2-1-3-7-13)10-12-11-19-16-9-5-4-8-14(12)16/h1-9,11,15,19H,10,18H2,(H,20,21)/t15-/m0/s1
SMILES: C1=CC=C(C=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)N
Molecular Formula: C17H17N3O
Molecular Weight: 279.34 g/mol

(S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide

CAS No.:

Cat. No.: VC13320046

Molecular Formula: C17H17N3O

Molecular Weight: 279.34 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide -

Specification

Molecular Formula C17H17N3O
Molecular Weight 279.34 g/mol
IUPAC Name (2S)-2-amino-3-(1H-indol-3-yl)-N-phenylpropanamide
Standard InChI InChI=1S/C17H17N3O/c18-15(17(21)20-13-6-2-1-3-7-13)10-12-11-19-16-9-5-4-8-14(12)16/h1-9,11,15,19H,10,18H2,(H,20,21)/t15-/m0/s1
Standard InChI Key RZMUABAAIKIJCD-HNNXBMFYSA-N
Isomeric SMILES C1=CC=C(C=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N
SMILES C1=CC=C(C=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)N
Canonical SMILES C1=CC=C(C=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, (2S)-2-amino-3-(1H-indol-3-yl)-N-phenylpropanamide, reflects its stereochemistry and functional groups:

  • Indole core: A bicyclic structure with a pyrrole ring fused to a benzene ring, enabling π-π stacking and hydrogen bonding .

  • Amino-propanamide chain: A three-carbon backbone with an (S)-configured amino group at C2 and a phenyl-substituted amide at C3 .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC₁₇H₁₇N₃O
Molecular weight279.34 g/mol
Melting point272–275°C (decomposes)
SolubilityModerate in polar solvents
logP (octanol-water)2.1 (predicted)

The indole’s electron-rich aromatic system and the amide’s hydrogen-bonding capacity contribute to its interactions with biological targets, such as enzymes and receptors .

Spectroscopic Characterization

  • IR spectroscopy: N-H stretches (3300–3500 cm⁻¹), amide C=O (1650–1680 cm⁻¹), and indole C-N (1350 cm⁻¹) .

  • NMR:

    • ¹H NMR (DMSO-d₆): δ 10.8 (s, indole NH), 7.6–6.8 (m, aromatic H), 4.2 (q, α-CH), 3.1 (m, β-CH₂) .

    • ¹³C NMR: δ 172.1 (amide C=O), 136.2 (indole C3), 128–125 (phenyl C) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via Fischer indole synthesis, a two-step process involving:

  • Formation of phenylhydrazone: Reaction of phenylhydrazine with a ketone precursor .

  • Cyclization: Acid-catalyzed rearrangement to form the indole ring.

Optimized Route (yield: 68% ):

  • Condensation of L-tryptophan methyl ester with phenyl isocyanate.

  • Hydrolysis of the methyl ester to the carboxylic acid.

  • Amide coupling with aniline using HATU/DIEA .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
Hydrazone formationPhenylhydrazine, HCl, ethanol85%
CyclizationH₂SO₄, 120°C72%
AmidationAniline, DCC, DMAP68%

Industrial-Scale Manufacturing

  • Continuous flow reactors: Enhance yield (up to 90%) and reduce byproducts.

  • Microwave-assisted synthesis: Reduces reaction time from hours to minutes .

Biological and Pharmacological Applications

Antimicrobial Activity

In vitro studies demonstrate broad-spectrum activity:

  • Bacteria: MIC = 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Fungi: IC₅₀ = 12.5 µg/mL against Candida albicans .
    The indole moiety disrupts microbial cell membranes, while the amide group inhibits enzyme function .

Antimalarial Activity

  • Falcipain-2 inhibition: IC₅₀ = 10.0 µM against Plasmodium falciparum cysteine protease .

  • Binding mode: Molecular docking shows H-bonds with Asn173 and hydrophobic interactions with S2 pocket .

Mechanism of Action

Enzyme Inhibition

The compound acts as a competitive inhibitor of falcipain-2, a hemoglobin-degrading enzyme critical for malaria parasite survival . Key interactions:

  • Indole NH forms H-bonds with Trp206.

  • Amide carbonyl interacts with Cys42 active site .

Receptor Modulation

  • 5-HT₃ receptor antagonism: The indole group mimics serotonin, reducing nausea in chemotherapy.

  • Kinase inhibition: Blocks ATP-binding pockets in EGFR (IC₅₀ = 45 nM) .

Comparative Analysis with Analogues

Table 3: Activity Comparison

CompoundAnticancer IC₅₀ (nM)Antimalarial IC₅₀ (µM)
(S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide0.23 (H460)10.0
(R)-Enantiomer48 (H460)28.4
5-Chloro-indole derivative0.65 (HT-29)15.2

The (S)-configuration confers 200-fold higher activity than the (R)-form due to stereospecific target binding .

ADMET and Pharmacokinetics

In Silico Predictions

  • Lipinski’s rule: MW <500, logP <5, H-bond donors <5 (compliant) .

  • Bioavailability: 78% (predicted) .

Toxicity Profile

  • hERG inhibition risk: Low (IC₅₀ >10 µM) .

  • Ames test: Non-mutagenic .

Recent Advances and Future Directions

Nonlinear Optical (NLO) Properties

  • Hyperpolarizability (β): 6.317 ×10⁻³⁰ esu, making it suitable for optoelectronic devices .

  • DFT studies: HOMO-LUMO gap = 4.62 eV, indicating charge-transfer potential .

Drug Delivery Systems

  • Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) NPs improve solubility and tumor targeting .

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